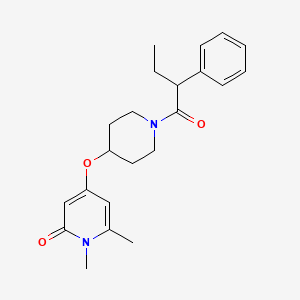
1,6-dimethyl-4-((1-(2-phenylbutanoyl)piperidin-4-yl)oxy)pyridin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,6-dimethyl-4-((1-(2-phenylbutanoyl)piperidin-4-yl)oxy)pyridin-2(1H)-one is a chemical compound that has been extensively studied in scientific research. It is commonly referred to as DM-235 and is a member of the pyridinone family of compounds. DM-235 has been found to have potential applications in the treatment of various diseases, including cancer and neurodegenerative disorders.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Research involves the synthesis and structural analysis of related pyridine and piperidine derivatives. For instance, the synthesis of novel isoxazolines and isoxazoles through [3+2] cycloaddition, highlighting methodologies that could potentially be adapted for the synthesis of the requested compound (Rahmouni et al., 2014). Additionally, the crystal and molecular structures of dimethylisothiazolopyridinone derivatives were described, emphasizing the importance of structural elucidation in understanding the properties of these compounds (Karczmarzyk & Malinka, 2004).
Biological Activities
Pyridine derivatives exhibit diverse biological activities, including insecticidal and antimicrobial properties. For example, some pyridine derivatives have been found to possess significant insecticidal activity against cowpea aphid, potentially indicating the utility of related structures in agricultural applications (Bakhite et al., 2014). Moreover, antimicrobial evaluation of new pyridine-2(1H)-thiones and related compounds provides insight into the potential pharmacological applications of pyridine-based molecules (Othman, 2013).
Material Science Applications
Compounds containing pyridine and piperidine units have also been investigated for their potential in material science. For instance, modulating spin dynamics of cyclic LnIII-radical complexes using phenyltrifluoroacetylacetonate coligand explores the magnetic properties of lanthanide-radical systems, which could be relevant to the development of molecular magnets and other advanced materials (Mei et al., 2012).
Eigenschaften
IUPAC Name |
1,6-dimethyl-4-[1-(2-phenylbutanoyl)piperidin-4-yl]oxypyridin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O3/c1-4-20(17-8-6-5-7-9-17)22(26)24-12-10-18(11-13-24)27-19-14-16(2)23(3)21(25)15-19/h5-9,14-15,18,20H,4,10-13H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLZGPPQJFKQRMY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)N2CCC(CC2)OC3=CC(=O)N(C(=C3)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{(Carboxymethyl)[(4-methylphenyl)sulfonyl]amino}acetic acid](/img/structure/B2406168.png)
![(2S,3S,4S,5R,6R)-6-[[(2R,3S,4S,6Ar,6bS,8aS,12aS,14bR)-4-formyl-2-hydroxy-4,6a,6b,14b-tetramethyl-11-methylidene-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,5-dihydroxy-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B2406169.png)
![3-Methyl-7-(oxan-4-yl)-2-[[4-(trifluoromethyl)cyclohexyl]methoxy]imidazo[5,1-f][1,2,4]triazin-4-one](/img/structure/B2406171.png)


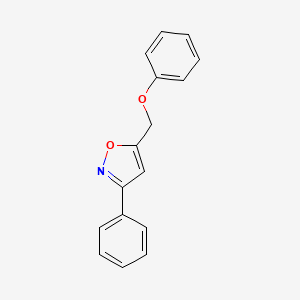
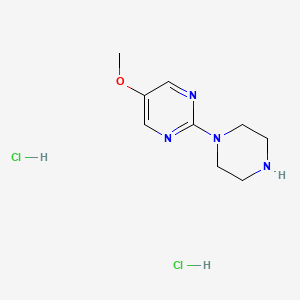
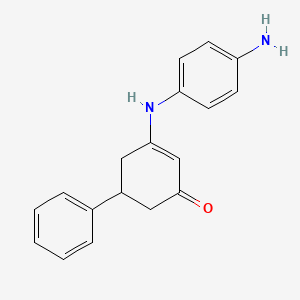

![N~1~-(2-chlorophenyl)-2-{[6-isopropyl-2-(4-methylpiperidino)-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide](/img/structure/B2406184.png)
![2-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]acetic acid](/img/structure/B2406185.png)
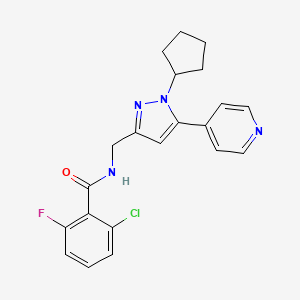
![3-[2-(2,2-Dimethylpropyl)pyrrolidin-1-yl]sulfonylpyridine-2-carbonitrile](/img/structure/B2406188.png)